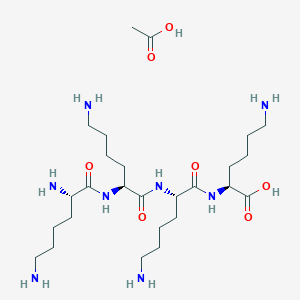
H-Lys-Lys-Lys-Lys-OH acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys-Lys-Lys-Lys-OH acetate, also known as H-LLLL-OH acetate, is a synthetic compound that has been used in a variety of scientific research applications. It is a peptide-like compound that is composed of four lysine residues and one hydroxyl group. H-LLLL-OH acetate has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
H-Lys-Lys-Lys-Lys-OH acetate acetate has been used in a variety of scientific research applications. It has been studied for its potential as a drug delivery system, as a tool for studying protein-protein interactions, and as a tool for studying enzyme activity. Additionally, it has been used in studies of cell signaling and receptor activation.
Mecanismo De Acción
The mechanism of action of H-Lys-Lys-Lys-Lys-OH acetate acetate is not well understood. However, it is believed that the hydroxyl group on the peptide is responsible for its biological activity. It is thought that the hydroxyl group binds to proteins, enzymes, and other molecules, thus altering their activity. Additionally, it is believed that the four lysine residues may interact with cell membranes and other molecules, thus altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound acetate are not well understood. However, it has been shown to have an effect on enzyme activity and cell signaling. Additionally, it has been shown to have an effect on protein-protein interactions and receptor activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Lys-Lys-Lys-Lys-OH acetate acetate has several advantages for laboratory experiments. It is a relatively easy compound to synthesize and is relatively stable. Additionally, it is a small molecule, which makes it easier to study in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not always easy to control its activity, as it can interact with many different molecules. Additionally, it is difficult to study its effects on complex biological systems, as it can interact with many different molecules.
Direcciones Futuras
There are several potential future directions for research on H-Lys-Lys-Lys-Lys-OH acetate acetate. One potential direction is to further study its mechanism of action. Additionally, further research could be done to study its effects on complex biological systems, such as cell signaling and receptor activation. Additionally, further research could be done to optimize its use as a drug delivery system. Additionally, further research could be done to study its effects on protein-protein interactions and enzyme activity. Finally, further research could be done to improve its synthesis method and to develop more efficient and cost-effective methods of synthesis.
Métodos De Síntesis
H-Lys-Lys-Lys-Lys-OH acetate acetate is synthesized using a method known as solid-phase peptide synthesis (SPPS). This method involves the coupling of amino acids onto a solid support, such as a resin, to form a peptide chain. The peptide is then cleaved from the resin and purified. In the case of this compound acetate, the four lysine residues are coupled to the resin, followed by the addition of the hydroxyl group. The peptide is then cleaved from the resin and purified.
Propiedades
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5.C2H4O2/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28;1-2(3)4/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37);1H3,(H,3,4)/t17-,18-,19-,20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOAHDZICEWJW-NAACWRBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


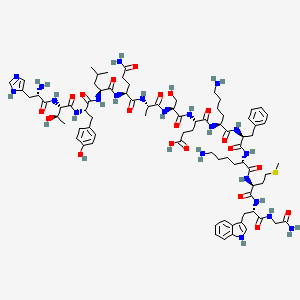


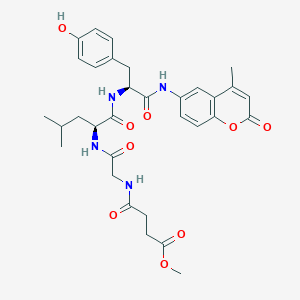
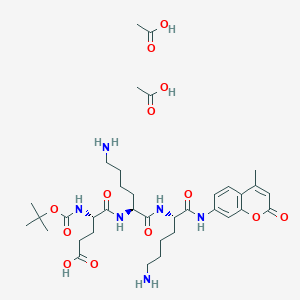
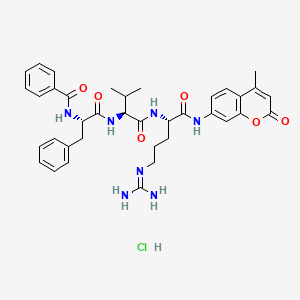
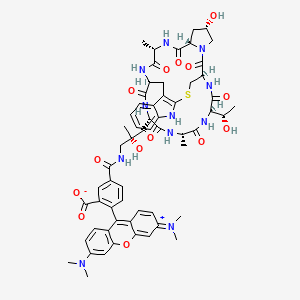
![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)



![([ring-D5]Phe6)-Somatostatin-14 (H-Ala-Gly-Cys(1)-Lys-Asn-Phe(d5)-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys(1)-OH)](/img/structure/B6303653.png)
